![molecular formula C32H48O5 B5183105 3-(acetyloxy)-11-oxoolean-12-en-30-oic acid CAS No. 18305-96-9](/img/structure/B5183105.png)
3-(acetyloxy)-11-oxoolean-12-en-30-oic acid
説明
3-(acetyloxy)-11-oxoolean-12-en-30-oic acid, also known as CDDO or bardoxolone methyl, is a synthetic triterpenoid compound that has gained significant attention in recent years due to its potential therapeutic properties. This compound has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 3-(acetyloxy)-11-oxoolean-12-en-30-oic acid is complex and involves several pathways. It has been found to activate the Nrf2 pathway, which is responsible for the regulation of antioxidant and detoxification genes. 3-(acetyloxy)-11-oxoolean-12-en-30-oic acid also inhibits the NF-kB pathway, which is involved in the regulation of inflammatory genes. Additionally, 3-(acetyloxy)-11-oxoolean-12-en-30-oic acid has been found to activate the JAK/STAT pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
3-(acetyloxy)-11-oxoolean-12-en-30-oic acid has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can lead to a reduction in the risk of chronic diseases such as cancer, diabetes, and cardiovascular disease. 3-(acetyloxy)-11-oxoolean-12-en-30-oic acid has also been found to improve insulin sensitivity and glucose metabolism, which can be beneficial for individuals with diabetes.
実験室実験の利点と制限
One advantage of using 3-(acetyloxy)-11-oxoolean-12-en-30-oic acid in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, 3-(acetyloxy)-11-oxoolean-12-en-30-oic acid has been extensively studied in vitro and in vivo, which means that there is a wealth of information available on its properties and mechanisms of action. However, one limitation of using 3-(acetyloxy)-11-oxoolean-12-en-30-oic acid in lab experiments is that it can be difficult to work with due to its chemical properties.
将来の方向性
There are several future directions for the research on 3-(acetyloxy)-11-oxoolean-12-en-30-oic acid. One area of research is the development of new drugs based on 3-(acetyloxy)-11-oxoolean-12-en-30-oic acid that can be used to treat various diseases. Another area of research is the investigation of the mechanisms of action of 3-(acetyloxy)-11-oxoolean-12-en-30-oic acid in various cell types and tissues. Additionally, the effects of 3-(acetyloxy)-11-oxoolean-12-en-30-oic acid on the gut microbiome and the immune system are areas of research that warrant further investigation.
合成法
The synthesis of 3-(acetyloxy)-11-oxoolean-12-en-30-oic acid involves several steps, starting with the conversion of ursolic acid to 3-keto-ursolic acid. This is followed by the acetylation of the 3-hydroxyl group, which results in the formation of 3-(acetyloxy)-11-oxo-urs-12-en-28-oic acid. The final step involves the oxidation of the 11-keto group to form 3-(acetyloxy)-11-oxoolean-12-en-30-oic acid.
科学的研究の応用
3-(acetyloxy)-11-oxoolean-12-en-30-oic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, 3-(acetyloxy)-11-oxoolean-12-en-30-oic acid has been found to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
特性
IUPAC Name |
10-acetyloxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O5/c1-19(33)37-24-10-11-30(6)23(27(24,2)3)9-12-32(8)25(30)22(34)17-20-21-18-29(5,26(35)36)14-13-28(21,4)15-16-31(20,32)7/h17,21,23-25H,9-16,18H2,1-8H3,(H,35,36) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQDJVZNPJRVPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284069, DTXSID70871926 | |
Record name | 3-(acetyloxy)-11-oxoolean-12-en-29-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40284069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERAPP_63006 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Acetyloxy)-11-oxoolean-12-en-29-oic acid | |
CAS RN |
18305-96-9 | |
Record name | NSC35351 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35351 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(acetyloxy)-11-oxoolean-12-en-29-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40284069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。